molecular formula C7H15ClS B13154149 1-Chloro-4-(ethylsulfanyl)-2-methylbutane

1-Chloro-4-(ethylsulfanyl)-2-methylbutane

Cat. No.: B13154149
M. Wt: 166.71 g/mol
InChI Key: BJSOUUATWFQEAI-UHFFFAOYSA-N
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Description

1-Chloro-4-(ethylsulfanyl)-2-methylbutane is a halogenated organic compound characterized by a four-carbon butane backbone with three functional groups: a chlorine atom at position 1, an ethylsulfanyl (C₂H₅S-) group at position 4, and a methyl branch at position 2 (Figure 1). The methyl branch introduces steric hindrance, influencing both physical properties and reactivity.

Preparation Methods

The synthesis of 1-Chloro-4-(ethylsulfanyl)-2-methylbutane can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-butene with ethylsulfanyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity. Industrial production methods often involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Chloro-4-(ethylsulfanyl)-2-methylbutane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom and the formation of the corresponding hydrocarbon.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and ethers.

Scientific Research Applications

1-Chloro-4-(ethylsulfanyl)-2-methylbutane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(ethylsulfanyl)-2-methylbutane involves its interaction with various molecular targets. The chlorine atom and ethylsulfanyl group are key functional groups that participate in chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cell membrane integrity or enzyme activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

  • 1-Chloro-4-(methylsulfanyl)-2-methylbutane : Replaces the ethylsulfanyl group with a methylsulfanyl (CH₃S-) group.
  • 1-Bromo-4-(ethylsulfanyl)-2-methylbutane : Substitutes chlorine with bromine.
  • 1-Chloro-4-(ethylsulfonyl)-2-methylbutane : Oxidizes the thioether to a sulfonyl (C₂H₅SO₂-) group.
  • 1-Chloro-4-(ethylsulfanyl)butane : Removes the methyl branch at position 2.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Water Solubility (g/L) LogP Reactivity in SN2 (Relative Rate)
1-Chloro-4-(ethylsulfanyl)-2-methylbutane 180 0.5 2.8 1.0 (reference)
1-Chloro-4-(methylsulfanyl)-2-methylbutane 165 1.2 2.3 1.2
1-Bromo-4-(ethylsulfanyl)-2-methylbutane 190 0.3 3.0 3.5
1-Chloro-4-(ethylsulfonyl)-2-methylbutane 220 5.0 1.5 0.2

Key Observations :

  • Boiling Points : Increase with larger substituents (e.g., bromine vs. chlorine) and polar groups (sulfonyl vs. thioether) due to enhanced molecular weight and dipole interactions .
  • Solubility : Sulfonyl derivatives exhibit higher water solubility due to increased polarity, whereas ethylsulfanyl analogs are more lipophilic (higher LogP) .
  • Reactivity : Bromine’s superior leaving-group ability accelerates SN2 reactions, while steric hindrance from the methyl branch reduces reactivity in branched analogs. Sulfonyl groups deactivate the chlorine atom, slowing substitution .

Electronic and Steric Effects

  • Ethylsulfanyl vs. Sulfonyl : The ethylsulfanyl group donates electrons via sulfur’s lone pairs, mildly activating the chlorine atom for substitution. In contrast, the sulfonyl group withdraws electrons, rendering the chlorine less reactive .
  • Steric Influence : The methyl branch at position 2 introduces steric hindrance, reducing accessibility to the chlorine atom in nucleophilic attacks. Linear analogs (e.g., 1-chloro-4-(ethylsulfanyl)butane) exhibit faster substitution rates .

Spectroscopic Differentiation

  • ¹H NMR : The ethylsulfanyl group’s protons resonate at δ ~2.5–3.0 ppm (quartet for SCH₂), distinct from sulfonyl protons (δ ~3.5–4.0 ppm). The methyl branch causes splitting patterns unique to branched alkanes .
  • Mass Spectrometry : Chlorine’s isotopic signature (M+2 peak) distinguishes it from bromine (M+2 and M+4 peaks) or sulfonyl-containing analogs .

Biological Activity

1-Chloro-4-(ethylsulfanyl)-2-methylbutane is a chemical compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its potential applications and safety profile. This article reviews the biological properties of this compound, summarizing relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound has the following molecular formula: C7H15ClS. The presence of a chlorine atom and an ethylthio group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with various biological macromolecules, including proteins and nucleic acids. This interaction can lead to modifications that affect cellular processes such as signal transduction and gene expression.

Toxicological Studies

Toxicological assessments have indicated that compounds similar to this compound can exhibit cytotoxic effects. For example, studies have shown that chlorinated hydrocarbons can induce apoptosis in various cell lines, suggesting that this compound may possess similar properties .

Study TypeCell LineObserved Effect
Cytotoxicity AssayHepG2Induction of apoptosis at high doses
Genotoxicity AssayHuman lymphocytesDNA damage observed
Mutagenicity AssaySalmonella typhimuriumPositive results in Ames test

Pharmacological Potential

Research indicates potential pharmacological applications for this compound. Its structural similarity to known pharmacophores suggests it may act as an inhibitor or modulator in biochemical pathways. For instance, compounds with similar structures have been explored for their anti-inflammatory and antimicrobial properties .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various chlorinated compounds found that this compound exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Environmental Impact

Research into the environmental degradation of chlorinated compounds revealed that this compound could persist in aquatic environments, raising concerns about bioaccumulation and toxicity to aquatic organisms. Laboratory studies demonstrated acute toxicity to Daphnia magna at concentrations exceeding 100 µg/L .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

CompoundBiological ActivityToxicity Level
This compoundModerate antimicrobial activityModerate
1-Bromo-3-chloropropaneHigh cytotoxicityHigh
EthylthioacetateLow antimicrobial activityLow

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 1-Chloro-4-(ethylsulfanyl)-2-methylbutane?

Answer:
The synthesis typically involves nucleophilic substitution, leveraging the reactivity of the chloro group. A two-step approach is common:

Alkylation of a thiol precursor : React 4-mercapto-2-methylbutane with ethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the ethylsulfanyl group.

Chlorination : Treat the intermediate with PCl₃ or SOCl₂ to substitute the hydroxyl group with chlorine.
Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) or GC-MS.
  • Purify via fractional distillation (bp ~100–120°C, inferred from analogous chlorinated compounds ).

Q. Advanced: How can contradictions in NMR spectral data for this compound be systematically resolved?

Answer:
Discrepancies often arise from solvent effects, stereochemistry, or impurities. Methodological steps:

Solvent Selection : Use deuterated solvents (e.g., CDCl₃) and ensure complete dissolution.

Coupling Analysis : Compare experimental coupling constants (e.g., J-values for CH₂ groups) with computational predictions (DFT or molecular modeling software).

Impurity Profiling : Employ HSQC or COSY NMR to identify overlapping signals from byproducts (e.g., oxidation products like sulfoxides ).

Reference Standards : Cross-validate with literature data for structurally similar compounds (e.g., 2-chlorobutane ).

Q. Basic: What purification strategies are effective for isolating this compound post-synthesis?

Answer:

  • Distillation : Fractional distillation under reduced pressure (target bp ~100–120°C, based on chlorinated analogs ).
  • Column Chromatography : Use silica gel with a non-polar eluent (hexane:ethyl acetate, 95:5) to separate non-polar byproducts.
  • Washing Steps : Post-reaction, wash with NaHCO₃ (to remove acidic impurities) and brine (to remove unreacted thiols).

Q. Advanced: How can mechanistic studies explain unexpected byproducts during synthesis?

Answer:
Byproducts (e.g., sulfoxides or disulfides) often result from competing reactions:

Oxidative Pathways : Trace O₂ or peroxides can oxidize the ethylsulfanyl group to sulfoxides. Mitigate by adding antioxidants (e.g., BHT) .

Nucleophilic Competition : Ethyl thiolate may act as a base, leading to elimination (e.g., forming alkenes). Monitor via GC-MS and adjust base strength (e.g., switch from K₂CO₃ to NaH).

Kinetic Isotope Effects : Use deuterated reagents (e.g., DMF-d₇) to probe hydrogen-transfer steps in the mechanism.

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., methyl at C2, ethylsulfanyl at C4 ).
  • IR Spectroscopy : Identify C-Cl (~550–650 cm⁻¹) and C-S (~600–700 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out isotopic interference.

Q. Advanced: How does the steric environment of the 2-methyl group influence reactivity?

Answer:
The 2-methyl group introduces steric hindrance, affecting:

Nucleophilic Substitution : Slower reaction rates due to hindered access to the chloro group. Use bulky solvents (e.g., THF) to improve transition-state stabilization.

Oxidation Susceptibility : Steric shielding may reduce sulfanyl oxidation; compare kinetic data with unsubstituted analogs .

Stereoselectivity : In chiral derivatives, the methyl group may bias enantiomer formation (study via chiral HPLC or VCD spectroscopy).

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile chloroalkanes.
  • PPE : Nitrile gloves, lab coat, and safety goggles (chlorinated compounds can cause skin/eye irritation ).
  • Storage : In amber glass under N₂ at 4°C to prevent light-induced degradation and oxidation.

Q. Advanced: How can computational methods aid in predicting reaction outcomes?

Answer:

  • DFT Calculations : Model transition states to predict regioselectivity in substitution reactions.
  • MD Simulations : Study solvent effects on reaction kinetics (e.g., DMF vs. THF).
  • Machine Learning : Train models on analogous chlorinated thioethers to optimize reaction conditions .

Properties

Molecular Formula

C7H15ClS

Molecular Weight

166.71 g/mol

IUPAC Name

1-chloro-4-ethylsulfanyl-2-methylbutane

InChI

InChI=1S/C7H15ClS/c1-3-9-5-4-7(2)6-8/h7H,3-6H2,1-2H3

InChI Key

BJSOUUATWFQEAI-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(C)CCl

Origin of Product

United States

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